CCT251236

Description

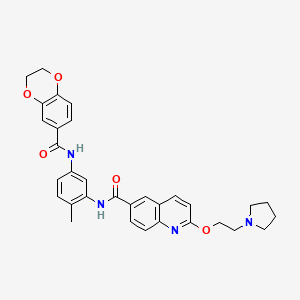

Structure

3D Structure

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-(2-pyrrolidin-1-ylethoxy)quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N4O5/c1-21-4-8-25(33-31(37)24-6-10-28-29(19-24)40-17-16-39-28)20-27(21)35-32(38)23-5-9-26-22(18-23)7-11-30(34-26)41-15-14-36-12-2-3-13-36/h4-11,18-20H,2-3,12-17H2,1H3,(H,33,37)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHOCHQJHXNKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC5=C(C=C4)N=C(C=C5)OCCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693731-40-6 | |

| Record name | N-[5-(2,3-dihydro-1,4-benzodioxine-6-amido)-2-methylphenyl]-2-[2-(pyrrolidin-1-yl)ethoxy]quinoline-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CCT251236: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251236 is a potent, orally bioavailable small molecule inhibitor identified through a phenotypic screen for compounds that disrupt the Heat Shock Factor 1 (HSF1) stress pathway.[1][2] HSF1 is a critical transcription factor that is often constitutively active in cancer cells, driving the expression of chaperone proteins that support tumor cell survival, proliferation, and resistance to therapy.[3][4] this compound represents a novel chemical probe for studying the HSF1 pathway and a promising lead compound for the development of new anticancer therapeutics.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, including its molecular target, downstream signaling effects, and preclinical efficacy.

Core Mechanism of Action: Targeting Pirin to Inhibit the HSF1 Pathway

Subsequent to its discovery in a phenotypic screen, chemical proteomics was employed to identify the direct molecular target of this compound.[1][2] This unbiased approach led to the identification of Pirin, a highly conserved nuclear protein, as a high-affinity binding partner.[1][2] The interaction between this compound and Pirin has been validated through biophysical assays, including surface plasmon resonance (SPR).[5]

While Pirin's precise function is still under investigation, its interaction with this compound leads to the inhibition of the HSF1-mediated stress response.[3] This is observed as a potent, dose-dependent decrease in the induction of HSF1 target genes, most notably Heat Shock Protein 72 (HSP72) and HSP27.[6] The inhibition of HSF1-mediated transcription occurs at the mRNA level, as demonstrated by qPCR analysis of HSPA1A gene expression.[7] The current mechanistic understanding suggests that this compound's binding to Pirin interferes with a downstream signaling cascade that is essential for HSF1 activation and its subsequent transcriptional activity. Although the exact intermediaries linking Pirin to HSF1 are not fully elucidated, the functional outcome is a clear suppression of the cancer cell's protective stress response.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and preclinical models.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Parameter | Value (nM) | Reference |

| U2OS | Osteosarcoma | HSP72 Induction Inhibition | IC50 | 2.8 | [7] |

| SK-OV-3 | Ovarian Carcinoma | HSP72 Induction Inhibition | IC50 | 19 | [6] |

| SK-OV-3 | Ovarian Carcinoma | Growth Inhibition (CellTiter-Blue) | GI50 | 8.4 | [1] |

| SK-OV-3 | Ovarian Carcinoma | Growth Inhibition (Free Drug) | GI50 | 1.1 | [6] |

| Diverse Panel (455 lines) | Various | Growth Inhibition | GI50 | < 100 | [5] |

| Diverse Panel (18 lines) | Various | Growth Inhibition | GI50 | < 10 | [5] |

Table 2: In Vivo Efficacy of this compound in a Human Ovarian Carcinoma Xenograft Model

| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%TGI) | Reference |

| SK-OV-3 Xenograft | This compound (20 mg/kg) | Oral, once daily | 70% | [6] |

Key Experimental Protocols

HSF1-Mediated HSP72 Induction Inhibition Assay

This cell-based ELISA is the primary phenotypic assay used to identify and characterize inhibitors of the HSF1 pathway.

Principle: HSF1 activity is induced by treating cells with an HSP90 inhibitor (e.g., 17-AAG), which leads to the accumulation of misfolded proteins and activation of the heat shock response. This results in the increased expression of HSP72. The assay quantifies the ability of a test compound to inhibit this induced HSP72 expression.

Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., U2OS or SK-OV-3) in 96-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight.

-

Compound Treatment: Pre-treat cells with a serial dilution of this compound or control compounds for 1 hour.

-

HSF1 Induction: Induce the HSF1 pathway by adding a fixed concentration of 17-AAG (e.g., 250 nM) to all wells except for the negative controls.

-

Incubation: Incubate the plates for 18-24 hours to allow for HSP72 expression.

-

Cell Lysis and ELISA:

-

Wash the cells with PBS.

-

Lyse the cells and quantify the total protein concentration.

-

Perform a standard sandwich ELISA for HSP72 using a specific capture and detection antibody pair.

-

Develop the signal using a suitable substrate and measure the absorbance or fluorescence.

-

-

Data Analysis: Normalize the HSP72 levels to the total protein concentration. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the 17-AAG-induced HSP72 expression.

Cell Viability (Growth Inhibition) Assay

The CellTiter-Blue® (resazurin-based) assay is used to determine the effect of this compound on cancer cell proliferation.

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for 72-96 hours.

-

Reagent Addition: Add CellTiter-Blue® reagent to each well and incubate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Data Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the vehicle-treated control.

Chemical Proteomics for Target Identification

This approach was used to identify Pirin as the direct target of this compound.

Principle: A bioactive small molecule is chemically modified to incorporate an affinity tag and/or a reactive group, creating a "probe." This probe is then used to capture its binding proteins from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

Workflow:

-

Probe Design and Synthesis: Synthesize an analog of this compound that incorporates a linker attached to an affinity tag (e.g., biotin) and a photo-reactive group. A control probe with a modification that abrogates biological activity is also synthesized.

-

Cell Lysis: Prepare a whole-cell lysate from a relevant cancer cell line under non-denaturing conditions.

-

Probe Incubation and Crosslinking: Incubate the cell lysate with the this compound-based probe and the control probe. Irradiate with UV light to induce covalent crosslinking of the probe to its binding partners.

-

Affinity Capture: Use streptavidin-coated beads to capture the biotin-tagged probe and its crosslinked proteins.

-

Elution and Digestion: Elute the captured proteins from the beads and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are specifically enriched by the active probe compared to the inactive control probe. Pirin would be identified as a primary candidate in this analysis.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human ovarian cancer cells (e.g., SK-OV-3) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or vehicle control orally, once daily.

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., biomarker studies).

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) based on the difference in tumor volume or weight between the treated and control groups.

Visualizations

Caption: Proposed mechanism of action for this compound in cancer cells.

References

- 1. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen | Semantic Scholar [semanticscholar.org]

- 2. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of CCT251236: A Technical Guide to its Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251236 is a potent, orally bioavailable small molecule that emerged from a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[1][2][3] While initially identified for its ability to modulate the HSF1-mediated stress response, subsequent in-depth studies have revealed its direct molecular target, providing a valuable chemical probe for a previously underexplored protein. This technical guide provides a comprehensive overview of the identification and characterization of the molecular target of this compound, detailing the experimental methodologies and key findings.

The Molecular Target: Pirin

Through a sophisticated chemical proteomics approach, the direct molecular target of this compound was identified as Pirin , a highly conserved, iron-dependent nuclear protein.[1][4][5] This identification was subsequently validated through biophysical and structural biology techniques. Pirin is a member of the cupin superfamily and has been implicated in various cellular processes, including transcriptional regulation and apoptosis, although its precise functions are still being elucidated.[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound and its interaction with its molecular target, Pirin.

| Parameter | Cell Line | Value | Assay | Reference |

| IC50 (HSF1-mediated HSP72 induction) | U2OS | 2.8 nM | HSP72 ELISA | [1] |

| IC50 (HSF1-mediated HSP72 induction) | SK-OV-3 | 19 nM | HSP72 ELISA | [8] |

| GI50 (Cell Growth Inhibition) | SK-OV-3 | 8.4 nM | CellTiter-Blue® | [1] |

| Free GI50 (Cell Growth Inhibition) | SK-OV-3 | 1.1 nM | Calculated | [8] |

Table 1: Cellular Activity of this compound

| Parameter | Value | Method | Reference |

| KD (Binding Affinity to Pirin) | 44 nM | Surface Plasmon Resonance (SPR) | [1][9] |

Table 2: Biophysical Characterization of this compound-Pirin Interaction

Experimental Protocols

HSF1 Phenotypic Screen for Inhibitors of HSP72 Induction

This assay was designed to identify compounds that inhibit the HSF1-mediated stress response, which is often upregulated in cancer cells.

Principle: The assay measures the inhibition of Heat Shock Protein 72 (HSP72) induction following the activation of the HSF1 pathway by an HSP90 inhibitor.

Protocol:

-

Cell Seeding: Seed human osteosarcoma (U2OS) or human ovarian adenocarcinoma (SK-OV-3) cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a dilution series of the test compounds (including this compound) for 1 hour.

-

HSF1 Pathway Activation: Induce the HSF1 stress response by adding a potent HSP90 inhibitor (e.g., 17-AAG) to the wells.

-

Incubation: Incubate the plates for a further 18-24 hours to allow for HSP72 expression.

-

Cell Lysis: Lyse the cells to release intracellular proteins.

-

HSP72 Quantification: Quantify the levels of HSP72 using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determine the IC50 value for each compound by plotting the percentage inhibition of HSP72 induction against the compound concentration.

Chemical Proteomics for Target Identification

This unbiased approach was crucial for identifying Pirin as the molecular target of this compound from a complex cellular lysate.

Principle: A chemical probe based on the this compound scaffold is synthesized and immobilized on beads. This "bait" is used to "fish" for its binding partners from a cell lysate. The captured proteins are then identified and quantified using mass spectrometry.

Protocol:

-

Chemical Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for immobilization to a solid support (e.g., agarose (B213101) beads).

-

Probe Immobilization: Covalently attach the chemical probe to the beads.

-

Cell Culture and Lysate Preparation: Culture SK-OV-3 cells and prepare a whole-cell lysate under conditions that preserve protein-protein interactions.

-

Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Digestion: Digest the eluted proteins into smaller peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

-

Data Analysis: Compare the proteins captured by the this compound probe with those captured by a negative control probe to identify specific binding partners.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR was used to confirm the direct interaction between this compound and Pirin and to quantify its binding affinity.

Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the calculation of kinetic and affinity constants.

Protocol:

-

Pirin Immobilization: Immobilize purified recombinant human Pirin onto the surface of an SPR sensor chip.

-

This compound Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface and monitor the binding response in real-time.

-

Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

-

Data Analysis: Fit the binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

X-ray Co-crystallography for Structural Elucidation

This technique provided a high-resolution three-dimensional structure of the this compound-Pirin complex, revealing the precise molecular interactions.

Principle: By obtaining a crystal of the protein-ligand complex and diffracting X-rays through it, the electron density of the complex can be determined, allowing for the construction of a detailed atomic model.

Protocol:

-

Protein Expression and Purification: Express and purify high-quality, soluble recombinant human Pirin.

-

Complex Formation: Incubate the purified Pirin with an excess of this compound to ensure the formation of a stable complex.

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to find conditions that yield well-ordered crystals of the this compound-Pirin complex.

-

X-ray Diffraction Data Collection: Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam. Collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine an atomic model of the this compound-Pirin complex that fits the electron density.

-

Structural Analysis: Analyze the final structure to identify the key amino acid residues in Pirin that interact with this compound and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Signaling Pathway Modulation

This compound was discovered through its ability to inhibit the HSF1-mediated stress response. While it does not directly bind to HSF1, its interaction with Pirin appears to modulate this pathway. The precise mechanism by which Pirin influences the HSF1 pathway is an area of ongoing research. Pirin has also been linked to the NF-κB signaling pathway, suggesting potential cross-talk between these stress and inflammatory response pathways.[1][10]

References

- 1. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Redirecting [linkinghub.elsevier.com]

discovery and development of CCT251236

An In-depth Technical Guide to the Discovery and Development of CCT251236

Executive Summary

This compound is a potent, orally bioavailable chemical probe discovered through an unbiased phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway.[1][2] While initially identified for its ability to suppress the HSF1-mediated stress response, a key pathway supporting malignancy, its mechanism of action was deconvoluted to the high-affinity binding to the molecular target pirin.[1][3][4] this compound demonstrated significant in vitro cellular activity and in vivo efficacy in a human ovarian carcinoma xenograft model.[1] However, its development as a clinical candidate was hampered by suboptimal pharmacokinetic properties, including P-glycoprotein (P-gp) mediated efflux.[5] This led to a successful lead optimization campaign, culminating in the development of the clinical candidate CCT361814 (NXP800), which entered Phase 1 clinical trials in 2022.[5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery via Phenotypic Screening

The discovery of this compound originated from a cell-based, high-throughput phenotypic screen designed to identify inhibitors of HSF1-mediated transcription.[1] HSF1, a ligandless transcription factor, is considered a challenging drug target for direct inhibition, making a phenotypic approach more viable.[1][5] The screen utilized U2OS human osteosarcoma cells and quantified the inhibition of Heat Shock Protein 72 (HSP72) induction following treatment with an HSP90 inhibitor, tanespimycin (B1681923) (17-AAG), which activates the HSF1 pathway.[1][7]

From a kinase-focused library of ~35,000 compounds, the bisamide CCT245232 was identified as a potent hit.[1] Subsequent optimization of this initial hit, focusing on improving physicochemical properties while maintaining cellular activity, led to the identification of this compound (also referred to as bisamide 26 in the primary literature).[1]

Mechanism of Action and Target Identification

Initial investigations revealed that the parent bisamide compound did not inhibit cyclin-dependent kinases (CDKs), suggesting a novel mechanism of action distinct from other known HSF1 pathway inhibitors.[1] To identify the direct molecular target, a chemical proteomics approach was employed. This strategy, combined with cell-based structure-activity relationship (SAR) studies, successfully identified the nuclear protein pirin as a high-affinity molecular target of this compound.[1][3] The interaction was subsequently validated and characterized using Surface Plasmon Resonance (SPR) and X-ray crystallography.[1][4] this compound's inhibition of the HSF1-mediated stress response is therefore indirect, occurring through its modulation of pirin.

In Vitro Biological Activity

The biological activity of the initial hit (CCT245232) and the chemical probe (this compound) was evaluated in various cell-based assays. The primary assay measured the inhibition of 17-AAG-induced HSP72 expression. Antiproliferative effects were assessed using a standard cell viability assay.

| Compound | Cell Line | Assay | Parameter | Value |

| CCT245232 | U2OS | HSP72 ELISA | IC₅₀ | 2.8 nM[1][7] |

| U2OS | CellTiter Blue | GI₅₀ | 18 nM[1] | |

| SK-OV-3 | HSP72 ELISA | IC₅₀ | 68 nM[1][7] | |

| SK-OV-3 | CellTiter Blue | GI₅₀ | 8.4 nM[1][7] | |

| This compound | SK-OV-3 | HSP72 Induction | IC₅₀ | 19 nM[8] |

| SK-OV-3 | Cell Proliferation | Free GI₅₀ | 1.1 nM[8] |

Table 1: Summary of in vitro activity for CCT245232 and this compound.

Pharmacokinetics

The pharmacokinetic (PK) profile of this compound was evaluated in BALB/c mice following intravenous (IV) and oral (PO) administration to assess its potential as an in vivo chemical probe.[1][7] While the compound demonstrated good oral bioavailability, subsequent studies identified it as a substrate for the P-glycoprotein (P-gp) efflux transporter, a liability for clinical development.[1][5]

| Parameter | 5 mg/kg IV | 5 mg/kg PO |

| Blood Clearance (mL/min/kg) | 27 | - |

| Volume of Distribution (L/kg) | 11 | - |

| Half-life (t½) (h) | 5.0 | 5.2 |

| Cₘₐₓ (nM) | - | 180 |

| AUC₀₋₂₄ (h·nM) | 3100 | 2000 |

| Oral Bioavailability (F%) | - | 63% |

Table 2: Mouse blood pharmacokinetic parameters for this compound. Data adapted from Cheeseman et al., 2016.[1]

In Vivo Efficacy

The therapeutic potential of this compound was evaluated in a human ovarian carcinoma xenograft model using SK-OV-3 cells implanted in athymic mice.[1] The compound was administered orally once daily.

| Treatment Group | Dose & Schedule | Study Duration | Result |

| Vehicle Control | - | 33 days | - |

| This compound | 20 mg/kg, PO, QD | 33 days | 70% Tumor Growth Inhibition (TGI)[1][8] |

| 64% reduction in mean final tumor weight (p=0.015)[1][8] |

Table 3: In vivo efficacy of this compound in the SK-OV-3 xenograft model.

Lead Optimization and Progression

Although this compound was a potent and efficacious chemical probe, its high P-gp efflux presented a challenge for clinical translation.[5] This initiated a medicinal chemistry campaign focused on multiparameter optimization to improve the preclinical PK profile. A key strategy involved mitigating P-gp efflux through halogen substitution on the central ring.[5][6] This effort successfully led to the design and synthesis of CCT361814 (NXP800), a fluorobisamide with a superior PK profile, which demonstrated tumor regression in xenograft models and progressed into a Phase 1 clinical trial.[5][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

CCT251236: A Technical Guide to its Binding Affinity and Kinetics with Pirin

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251236 is a potent and orally bioavailable small molecule inhibitor that has emerged from a phenotypic screen for compounds that disrupt the Heat Shock Factor 1 (HSF1) stress pathway.[1][2][3][4][5] Subsequent research identified the nuclear protein Pirin as a high-affinity molecular target of this compound.[1][2][4][5] Pirin is an iron-binding protein and a member of the cupin superfamily, implicated as a transcriptional cofactor.[6][7] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound with Pirin, including detailed experimental methodologies and relevant signaling pathway diagrams.

Quantitative Binding Data

The interaction between this compound and Pirin has been quantitatively assessed, primarily through biophysical assays. The following tables summarize the key binding affinity and cellular activity data.

Table 1: In Vitro Binding Affinity of this compound to Pirin

| Parameter | Value | Assay | Source |

| Dissociation Constant (Kd) | 44 nM | Surface Plasmon Resonance (SPR) | [7] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay | Source |

| IC50 (HSF1-mediated HSP72 induction) | SK-OV-3 | 19 nM | ELISA | |

| IC50 (HSF1-mediated HSP72 induction) | U2OS | 2.8 nM | ELISA | [2] |

| GI50 (Cell Growth Inhibition) | SK-OV-3 | 1.1 nM (free) | CellTiter-Blue® |

Note on Kinetics: While the equilibrium dissociation constant (Kd) has been determined, detailed kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the this compound-Pirin interaction have not been reported in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and cellular activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is a label-free biophysical technique used to measure real-time biomolecular interactions. It was the primary method used to determine the binding affinity of this compound to Pirin.[1]

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for recombinant human Pirin.

Materials:

-

Biacore™ instrument (e.g., Biacore™ T200)

-

CM5 sensor chip

-

Recombinant human Pirin

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

DMSO

Protocol:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

-

Pirin Immobilization:

-

Inject a solution of recombinant human Pirin (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated sensor surface. The protein will be covalently coupled to the surface via primary amine groups.

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared in parallel, following the same activation and deactivation steps but without the injection of Pirin, to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Prepare a dilution series of this compound in running buffer with a constant low percentage of DMSO (e.g., 1-2%) to ensure solubility.

-

Inject the different concentrations of this compound over both the Pirin-immobilized and reference flow cells at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Response Units, RU) over time.

-

After each injection, regenerate the sensor surface to remove bound analyte using a suitable regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration buffer), ensuring the immobilized Pirin remains stable.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain the specific binding signal.

-

For equilibrium analysis, plot the steady-state binding response (RUeq) against the concentration of this compound.

-

Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (Kd).

-

HSF1-Mediated HSP72 Induction Assay (Cellular ELISA)

This cell-based assay quantifies the ability of this compound to inhibit the HSF1 pathway, which is commonly activated by an HSP90 inhibitor.[2]

Objective: To determine the IC50 value of this compound for the inhibition of HSF1-mediated HSP72 expression.

Materials:

-

SK-OV-3 or U2OS cells

-

Cell culture medium and supplements

-

This compound

-

HSP90 inhibitor (e.g., 17-AAG)

-

ELISA kit for human HSP72

-

Microplate reader

Protocol:

-

Cell Seeding: Seed SK-OV-3 or U2OS cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of this compound.

-

Pre-treat the cells with the different concentrations of this compound for 1 hour.

-

-

HSF1 Pathway Induction: Induce the heat shock response by adding an HSP90 inhibitor (e.g., 250 nM 17-AAG) to the wells.

-

Incubation: Incubate the plates for 18-24 hours.

-

Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions.

-

ELISA: Perform the ELISA for HSP72 on the cell lysates.

-

Data Analysis:

-

Measure the absorbance using a microplate reader.

-

Normalize the data to the control (cells treated with 17-AAG alone).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualizations

HSF1 Signaling Pathway and Point of Intervention

The following diagram illustrates the HSF1 stress response pathway and the proposed mechanism of action for this compound.

Caption: HSF1 pathway and this compound intervention.

Experimental Workflow for SPR Analysis

The following diagram outlines the key steps in determining the binding affinity of this compound to Pirin using Surface Plasmon Resonance.

Caption: SPR experimental workflow for Kd determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. medchemexpress.com [medchemexpress.com]

role of CCT251236 in inhibiting heat shock response

An In-Depth Technical Guide on CCT251236: An Inhibitor of the Heat Shock Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Heat Shock Response (HSR) is a crucial cellular mechanism for maintaining protein homeostasis, orchestrated by the master transcriptional regulator, Heat Shock Factor 1 (HSF1). In cancer, HSF1 is hijacked to support tumorigenesis and protect malignant cells from proteotoxic stress, making it a compelling therapeutic target. However, as a ligandless transcription factor, HSF1 is challenging to inhibit directly. This guide details the discovery and characterization of this compound, a potent, orally bioavailable chemical probe identified through a phenotypic screen for inhibitors of the HSF1 stress pathway. This compound inhibits HSF1-mediated transcription, demonstrates broad anti-proliferative activity against cancer cell lines, and shows efficacy in preclinical tumor models. Its primary molecular target has been identified as the nuclear protein Pirin. This document provides a comprehensive overview of its mechanism, quantitative in vitro and in vivo data, detailed experimental protocols, and visual pathways to facilitate further research and drug development efforts targeting the HSF1 pathway.

Introduction: Targeting the HSF1 Pathway

The Heat Shock Factor 1 (HSF1) is the principal regulator of the cellular response to proteotoxic stress.[1][2][3] Under normal conditions, HSF1 exists as a monomer in the cytoplasm, complexed with chaperones like Heat Shock Protein 90 (HSP90). Upon stress—such as heat shock or, in the case of cancer, the demands of rapid proliferation and aneuploidy—HSF1 dissociates, trimerizes, becomes hyperphosphorylated, and translocates to the nucleus.[2][3][4] There, it binds to heat shock elements (HSEs) in the promoters of target genes, primarily heat shock proteins (HSPs) like HSP72 and HSP27, to restore protein homeostasis.[1][3]

In numerous cancers, HSF1 is constitutively activated, supporting the malignant phenotype by buffering the cell against proteotoxic stress and reprogramming the transcriptome.[1][3][5] High HSF1 activation correlates with poor clinical outcomes, establishing the inhibition of its transcriptional pathway as a viable anti-cancer strategy.[1][2] this compound was discovered as a potent small-molecule inhibitor of this pathway through an unbiased phenotypic screen.[1][6]

Mechanism of Action of this compound

This compound inhibits the HSF1-mediated stress response. Its mechanism is not through direct binding to HSF1, but by modulating the pathway downstream.[1][5]

-

Inhibition of HSF1-Mediated Transcription: this compound potently blocks the induction of HSF1 target genes. Western blot and qPCR analyses confirm that it inhibits the stress-induced expression of both HSP72 and HSP27 at the protein and mRNA levels.[1][7] Specifically, it blocks the induction of the HSPA1A gene, which encodes HSP72.[1][7]

-

Identification of Pirin as a Molecular Target: Through chemical proteomics, the nuclear protein Pirin was identified as a high-affinity molecular target of this compound.[1][6][8] The binding was subsequently confirmed using biophysical assays like Surface Plasmon Resonance (SPR) and crystallography.[1][6] While Pirin binding is a key interaction, it may not solely account for the full phenotypic effect of the compound, suggesting other potential mechanisms or a complex interplay of factors.[5]

-

Independence from Kinase Inhibition: Although HSF1 is regulated by phosphorylation, this compound's mechanism does not appear to be driven by broad kinase inhibition. It showed no significant activity against cyclin-dependent kinases CDK2 and CDK9.[1][3]

The following diagram illustrates the HSF1 signaling pathway and the point of intervention by this compound.

Caption: HSF1 activation pathway and this compound's point of inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its initial hit precursor, bisamide 1.

Table 1: In Vitro Activity of this compound and Precursor

| Compound | Cell Line | Assay | Inducer | pIC50 / pGI50 | IC50 / GI50 (nM) | Reference |

|---|---|---|---|---|---|---|

| Bisamide 1 (CCT245232) | U2OS | HSP72 ELISA | - | 8.55 ± 0.09 | 2.8 | [1] |

| Bisamide 1 (CCT245232) | U2OS | Cell Proliferation (CTB) | - | 7.74 ± 0.08 | 18 | [2] |

| Bisamide 1 (CCT245232) | SK-OV-3 | HSP72 ELISA | 250 nM 17-AAG | 7.17 ± 0.07 | 68 | [1][2] |

| Bisamide 1 (CCT245232) | SK-OV-3 | Cell Proliferation (CTB) | - | 8.08 ± 0.12 | 8.4 | [1][2] |

| This compound | SK-OV-3 | HSP72 ELISA | - | 7.73 ± 0.07 | 19 | [7] |

| This compound | SK-OV-3 | Cell Proliferation (CTB) | - | - | 1.1 (free GI50) | [1][7] |

| This compound | SK-OV-3 | HSPA1A mRNA (qPCR) | 250 nM 17-AAG | 7.40 | 40 |[1] |

Table 2: In Vivo Efficacy of this compound in SK-OV-3 Xenograft Model

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Animal Model | Athymic mice with SK-OV-3 xenografts | - | [1] |

| Treatment | 20 mg/kg, oral administration, daily | - | [7] |

| Duration | 33 days | - | [7] |

| Tumor Growth Inhibition (%TGI) | 70% | Based on final tumor volumes. | [7] |

| Tumor Weight Reduction | 64% | Compared to vehicle control group. | [7] |

| Tumor Concentration of this compound | Up to 940 nM | - |[7] |

Table 3: Mouse Pharmacokinetics of this compound

| Administration Route | Dose (mg/kg) | Free Cav0-24h (nM) | Bioavailability | Reference |

|---|---|---|---|---|

| Oral (solution) | 5 | 2.0 | Good | [1][7] |

| IV Bolus | 5 | - | - | [1] |

| Oral | 20 | 1.2 | - |[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

HSF1 Phenotypic Assay (HSP72 Induction ELISA)

-

Cell Culture: Human ovarian carcinoma (SK-OV-3) or osteosarcoma (U2OS) cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 24 hours).

-

Stress Induction: To induce the heat shock response, cells are co-treated with an HSP90 inhibitor, such as 17-AAG (e.g., 250 nM), for the final 6 hours of incubation.

-

Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

ELISA: The concentration of induced HSP72 in the cell lysates is quantified using a commercially available HSP72 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of HSP72 induction, is calculated from the dose-response curve.

Cell Proliferation Assay (CellTiter-Blue®)

-

Cell Seeding: Cancer cells (e.g., SK-OV-3) are seeded into 96-well plates at a predetermined density.

-

Compound Addition: After 24 hours, cells are treated with various concentrations of this compound.

-

Incubation: Plates are incubated for an extended period, typically 96 hours, to assess the impact on cell growth.

-

Reagent Addition: CellTiter-Blue® (resazurin-based) reagent is added to each well.

-

Signal Measurement: After a 1-4 hour incubation, the fluorescence is measured. The signal is proportional to the number of viable cells.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell growth inhibition against the compound concentration.

Western Blotting for HSP72 and HSP27

-

Sample Preparation: Cells are treated with this compound (e.g., 0-100 nM for 24 hours) with or without a stress inducer (e.g., 17-AAG).[7] Cells are then lysed, and protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies specific for HSP72, HSP27, and a loading control (e.g., β-actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Human Ovarian Carcinoma Xenograft Model

-

Cell Implantation: SK-OV-3 human ovarian cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., female athymic nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally (e.g., at 20 mg/kg, daily).[7]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint Analysis: At the end of the study (e.g., 33 days), mice are euthanized, and final tumor weights are recorded.[7] Tumor Growth Inhibition (%TGI) is calculated to determine efficacy.

The following diagram outlines the discovery and validation workflow for this compound.

References

- 1. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen | Semantic Scholar [semanticscholar.org]

The Impact of CCT251236 on HSF1-Mediated Transcription: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat Shock Factor 1 (HSF1) is a critical transcription factor involved in the cellular stress response and a key enabler of tumorigenesis, making it a compelling target for cancer therapy.[1][2][3][4] However, as a ligandless transcription factor, HSF1 is not amenable to direct inhibition by small molecules.[1][2][3][5] This has led to the exploration of indirect modulators of the HSF1 pathway. CCT251236 is a novel, orally bioavailable small molecule identified through a phenotypic screen for inhibitors of HSF1-mediated transcription.[1][5][6][7][8] This technical guide provides an in-depth analysis of the effects of this compound on HSF1-mediated transcription, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to HSF1 and its Role in Cancer

HSF1 is the master regulator of the heat shock response, a cellular program that protects cells from proteotoxic stress.[1][9] In cancer, HSF1 is frequently activated, not only to manage the stresses of the tumor microenvironment but also to drive a transcriptional program that supports proliferation, metastasis, and therapeutic resistance.[2][3][4] Elevated HSF1 activity is correlated with poor clinical outcomes in various cancers, including ovarian cancer.[1][2] The inhibition of the HSF1 pathway, therefore, represents a promising "non-oncogene addiction" therapeutic strategy.[1][3][5]

This compound: Discovery and Mechanism of Action

This compound was discovered from a high-throughput phenotypic screen of approximately 200,000 compounds designed to identify inhibitors of HSF1-mediated induction of Heat Shock Protein 72 (HSP72).[2][4][5] The initial hit, a bisamide compound (CCT245232), was optimized to improve its physicochemical properties, leading to the development of this compound.[2]

Subsequent chemical proteomics and biophysical assays identified the nuclear protein Pirin as a high-affinity molecular target of this compound.[1][2][8] While this compound does not bind directly to HSF1, its interaction with Pirin leads to the downstream inhibition of HSF1-mediated transcription.[1][2] The precise mechanism by which Pirin modulates the HSF1 pathway is an area of ongoing investigation.[9]

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key data.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| HSF1-mediated HSP72 Induction | U2OS | IC50 | 2.8 nM (for parent compound CCT245232) | [1][5] |

| HSF1-mediated HSP72 Induction | SK-OV-3 | IC50 | 19 nM | [10] |

| HSF1-mediated HSP72 Induction | SK-OV-3 | pIC50 | 7.73 ± 0.07 | [10] |

| HSF1-mediated HSP72 Induction | SK-OV-3 | pIC50 | 7.17 ± 0.07 (for parent compound CCT245232) | [1] |

| Cell Proliferation (Growth Inhibition) | SK-OV-3 | GI50 | 8.4 nM (for parent compound CCT245232) | [1] |

| Cell Proliferation (Growth Inhibition) | SK-OV-3 | Free GI50 | 1.1 nM | [5][10] |

| HSPA1A mRNA Induction | SK-OV-3 | IC50 | 40 nM | [1][5] |

| HSPA1A mRNA Induction | SK-OV-3 | pIC50 | 7.40 | [1][5] |

Table 2: In Vivo Efficacy of this compound in a Human Ovarian Carcinoma Xenograft Model

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Athymic mice with SK-OV-3 xenografts | 20 mg/kg this compound, oral, once daily | 33 days | 70% Tumor Growth Inhibition (%TGI) | [1][10] |

| 64% reduction in mean tumor weights | [1][10] | |||

| Tumor concentrations of this compound up to 940 nM | [1][10] |

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the effects of this compound on HSF1-mediated transcription.

HSF1-Mediated HSP72 Induction ELISA

This assay quantifies the inhibition of HSF1-mediated HSP72 expression.

-

Cell Seeding: Plate human cancer cells (e.g., U2OS or SK-OV-3) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat cells with a dose range of this compound for 1 hour.

-

HSF1 Activation: Induce the HSF1 pathway by adding an HSP90 inhibitor, such as 17-AAG (250 nM), to the wells.

-

Incubation: Incubate the plates for 18 hours to allow for HSP72 expression.

-

Cell Lysis: Lyse the cells and quantify the total protein concentration.

-

ELISA: Perform a standard sandwich ELISA to measure the levels of HSP72 in the cell lysates.

-

Data Analysis: Normalize the HSP72 levels to the total protein concentration. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the 17-AAG-induced HSP72 signal.[1][5]

Western Blotting for Heat Shock Proteins

Western blotting is used to confirm the inhibition of HSP72 and HSP27 protein expression.

-

Cell Treatment: Treat cells (e.g., SK-OV-3) with varying concentrations of this compound for a specified period (e.g., 24 hours), in the presence of an HSF1 activator like 17-AAG.[5][10]

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against HSP72, HSP27, and a loading control (e.g., β-actin).

-

Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Quantitative PCR (qPCR) for HSPA1A mRNA

qPCR is employed to measure the effect of this compound on the transcription of HSF1 target genes, such as HSPA1A (which encodes HSP72).

-

Cell Treatment: Treat cells with this compound and 17-AAG as described for the Western blot protocol.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

-

qPCR: Perform real-time PCR using primers specific for HSPA1A and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative expression of HSPA1A mRNA using the ΔΔCt method. The IC50 value is the concentration of this compound that inhibits the induction of HSPA1A mRNA by 50%.[1][5]

In Vivo Xenograft Efficacy Studies

These studies assess the anti-tumor activity of this compound in a living organism.

-

Tumor Implantation: Subcutaneously inject human ovarian carcinoma cells (e.g., SK-OV-3) into immunocompromised mice.[1]

-

Tumor Growth and Randomization: Allow tumors to reach a specified size, then randomize the mice into treatment and control groups.

-

Dosing: Administer this compound (e.g., 20 mg/kg) or vehicle control orally, once daily.[1]

-

Monitoring: Measure tumor volumes and mouse body weights regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors and measure their weights. Tumor samples can be collected for pharmacokinetic and pharmacodynamic analysis.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experiments.

Caption: Proposed signaling pathway of this compound action.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a potent and orally bioavailable inhibitor of the HSF1 transcriptional pathway that has demonstrated significant anti-tumor efficacy in preclinical models of ovarian cancer.[1][2][5] Its unique mechanism of action, involving the targeting of Pirin to indirectly modulate HSF1 activity, provides a novel therapeutic strategy.[1][2][8] Further development of this compound and its analogs, such as CCT361814 (NXP800), is underway, with the potential to provide a new class of therapeutics for refractory cancers.[3] Future research will likely focus on elucidating the precise molecular link between Pirin and HSF1, identifying predictive biomarkers for patient stratification, and exploring combination therapies to enhance anti-tumor activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen | Semantic Scholar [semanticscholar.org]

- 8. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of CCT251236 Analogues: A Technical Guide

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of CCT251236, a potent inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway.[1][2][3][4] this compound was identified through an unbiased phenotypic screen and subsequently found to bind to the high-affinity molecular target, pirin.[1][3][4] This document outlines the key structural modifications of this compound analogues and their corresponding impact on biological activity, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The development of this compound involved systematic modifications to the initial hit compound, a bisamide (CCT245232), to improve its physicochemical properties while maintaining or enhancing its cellular potency.[1][3] The following tables summarize the quantitative data for key analogues, focusing on their ability to inhibit HSF1-mediated HSP72 induction and cell proliferation in the SK-OV-3 human ovarian carcinoma cell line.

Table 1: SAR of Modifications on the Benzodioxane and Central Phenyl Moieties

| Entry | Compound | R¹ | R² | R³ | R⁴ | HSP72 pIC₅₀ (SK-OV-3) | Proliferation pGI₅₀ (SK-OV-3) |

| 1 | CCT245232 | H | H | H | H | 7.17 ± 0.07 | 8.08 ± 0.12 |

| 2 | This compound | O(CH₂)₂O | H | H | H | 7.73 ± 0.07 | >8 |

| 3 | Analogue 3 | OMe | H | H | H | 6.8 | 7.5 |

| 4 | Analogue 4 | F | H | H | H | 7.0 | 7.8 |

| 5 | Analogue 5 | H | H | Me | H | <5.0 | <5.0 |

| 6 | Analogue 6 | H | H | H | Me | <5.0 | <5.0 |

Data sourced from the Journal of Medicinal Chemistry.[1]

Table 2: SAR of Modifications on the Quinoline Moiety

| Entry | Compound | Quinoline Modification | HSP72 pIC₅₀ (U2OS) |

| 1 | CCT245232 | 2-Methylquinoline (B7769805) | 8.55 ± 0.09 |

| 11 | Analogue 15 | Quinoline (no 2-methyl) | No significant change |

| 12 | Analogue 16 | Isoquinoline | Not reported |

Data sourced from the Journal of Medicinal Chemistry.[1]

Table 3: Optimization of the Solubilizing Group

| Entry | Compound | R (Solubilizing Group) | HSP72 pIC₅₀ (SK-OV-3) | Proliferation pGI₅₀ (SK-OV-3) | Aqueous Solubility (µM) |

| 18 | Analogue 18 | (CH₂)₂OH | 7.5 | 7.9 | 10 |

| 21 | Analogue 21 | (CH₂)₂N(Me)₂ | 7.2 | 7.6 | >100 |

| 22 | This compound | (CH₂)₂SO₂Me | 7.73 | >8 | 50 |

Data sourced from the Journal of Medicinal Chemistry.[1][3]

Experimental Protocols

The biological activity of this compound and its analogues was primarily assessed using two key cell-based assays: an HSP72 induction assay and a cell proliferation assay.

HSP72 Cell-Based ELISA Assay

This assay quantifies the induction of Heat Shock Protein 72 (HSP72), a downstream target of the HSF1 pathway.

Methodology:

-

Cell Seeding: U2OS or SK-OV-3 cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

-

HSF1 Pathway Activation: The HSF1 pathway is activated by adding an HSP90 inhibitor, such as 17-AAG (250 nM), to the culture medium.[3]

-

Incubation: The plates are incubated for a further period (e.g., 24 hours) to allow for HSP72 expression.

-

Cell Lysis: The cells are washed and then lysed to release intracellular proteins.

-

ELISA: The concentration of HSP72 in the cell lysates is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC₅₀ values (the concentration of compound that inhibits 50% of the HSP72 induction) are calculated from the dose-response curves.

Cell Proliferation (CellTiter-Blue) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: SK-OV-3 cells are seeded into 96-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compounds.

-

Incubation: The plates are incubated for a period of 72 hours.

-

Reagent Addition: CellTiter-Blue® reagent is added to each well.

-

Incubation: The plates are incubated for a further 4 hours to allow for the conversion of the resazurin (B115843) substrate to the fluorescent resorufin (B1680543) product by viable cells.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader.

-

Data Analysis: The GI₅₀ values (the concentration of compound that inhibits cell growth by 50%) are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HSF1 signaling pathway targeted by this compound and the general workflow for the synthesis and evaluation of its analogues.

Caption: HSF1 signaling pathway and the inhibitory action of this compound.

Caption: General workflow for the synthesis and evaluation of this compound analogues.

Conclusion

The structure-activity relationship studies of this compound have revealed key structural features essential for its potent inhibitory activity on the HSF1 pathway. The benzodioxane moiety and the 2-methylquinoline group were found to be important for high potency. Modifications to the central phenyl ring generally resulted in a loss of activity. The strategic addition of a solubilizing group at a solvent-exposed region of the molecule led to the development of this compound, a compound with an excellent balance of cellular activity and in vivo pharmacokinetic properties.[1][3] These findings provide a valuable framework for the design of future inhibitors targeting the HSF1 pathway and the pirin protein. Further optimization of this chemical series has led to the development of clinical candidates.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for CCT251236 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251236 is a potent and orally bioavailable small molecule inhibitor of the Heat Shock Transcription Factor 1 (HSF1) pathway.[1][2][3] Identified through an unbiased phenotypic screen, this compound has been shown to be a valuable chemical probe for studying the HSF1 stress response and demonstrates efficacy in preclinical cancer models.[1][4] Its mechanism of action involves binding to the protein pirin, leading to the inhibition of HSF1-mediated transcription and a subsequent reduction in the expression of heat shock proteins, such as HSP72 and HSP27.[1][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments to investigate its effects on cell proliferation and HSF1 signaling.

Data Presentation

Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines

| Cell Line | Assay Type | Parameter | Value | Notes |

| U2OS (Osteosarcoma) | HSP72 Induction (ELISA) | IC50 | 2.8 nM | Induced with 250 nM 17-AAG.[1][6] |

| U2OS (Osteosarcoma) | Growth Inhibition (CellTiter Blue) | GI50 | 18 nM | 4-day treatment.[1][6] |

| SK-OV-3 (Ovarian Carcinoma) | HSP72 Induction (ELISA) | IC50 | 68 nM | Induced with 250 nM 17-AAG.[1][6] |

| SK-OV-3 (Ovarian Carcinoma) | Growth Inhibition (CellTiter Blue) | GI50 | 8.4 nM | --- |

| SK-OV-3 (Ovarian Carcinoma) | HSF1-mediated HSP72 Induction | IC50 | 19 nM | ---[5] |

| SK-OV-3 (Ovarian Carcinoma) | Growth Inhibition (Free Fraction) | GI50 | 1.1 nM | Calculated from the free fraction in the cell assay.[5] |

| H3122 (Lung Adenocarcinoma) | Growth Inhibition | IC50 | 10 nM | ---[7] |

Experimental Protocols

Protocol 1: Determination of this compound-Mediated Inhibition of HSP72 Induction in SK-OV-3 Cells

This protocol describes how to quantify the inhibition of HSF1-mediated HSP72 expression in the human ovarian carcinoma cell line SK-OV-3 using a cell-based ELISA. The HSF1 pathway is activated using the HSP90 inhibitor 17-AAG.

Materials:

-

SK-OV-3 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well cell culture plates

-

This compound

-

17-AAG (Tanespimycin)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

HSP72 ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture SK-OV-3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and resuspend cells. Count the cells and adjust the density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO).

-

Remove the old medium from the wells and add 90 µL of the this compound dilutions or vehicle control.

-

Pre-treat the cells with the compound for 1 hour.[1]

-

-

HSF1 Pathway Induction:

-

HSP72 Quantification (ELISA):

-

Following incubation, carefully remove the medium.

-

Wash the cells twice with 200 µL of cold PBS.

-

Lyse the cells according to the instructions provided with the HSP72 ELISA kit.

-

Perform the ELISA to quantify the levels of HSP72 in each well.

-

Read the absorbance using a plate reader at the recommended wavelength.

-

-

Data Analysis:

-

Calculate the percentage of HSP72 induction for each this compound concentration relative to the 17-AAG-treated control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the HSP72 induction) using a non-linear regression analysis.

-

Protocol 2: Assessment of this compound-Mediated Growth Inhibition using CellTiter-Blue® Assay

This protocol details the measurement of cell viability and proliferation in response to this compound treatment using the CellTiter-Blue® (resazurin-based) assay.

Materials:

-

Human cancer cell line of choice (e.g., U2OS, SK-OV-3)

-

Appropriate cell culture medium and supplements

-

Trypsin-EDTA

-

96-well cell culture plates

-

This compound

-

DMSO

-

CellTiter-Blue® Cell Viability Assay reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Cell Viability Assay:

-

Add 20 µL of the CellTiter-Blue® reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

-

-

Data Analysis:

-

Subtract the background fluorescence (medium only control).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Determine the GI50 value (the concentration of this compound that inhibits cell growth by 50%) using a non-linear regression analysis.

-

Mandatory Visualizations

This compound Mechanism of Action

References

- 1. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for CCT251236 HSP72 Induction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Protein 72 (HSP72) is a crucial molecular chaperone involved in cellular stress responses. Its expression is primarily regulated by Heat Shock Factor 1 (HSF1). In various pathological conditions, including cancer, the HSF1 pathway is often hijacked to promote cell survival. CCT251236 is a potent and orally bioavailable small molecule inhibitor of the HSF1 stress pathway.[1][2][3] It functions as a Pirin ligand, disrupting the HSF1-mediated transcription of stress-inducible genes like HSPA1A, which encodes for HSP72.[4][5] This document provides detailed protocols for assessing the inhibitory activity of this compound on HSP72 induction in a cellular context, utilizing common laboratory techniques such as cell-based ELISA and Western blotting.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized in various cellular assays. The following table summarizes key quantitative data for this compound's activity in the human ovarian adenocarcinoma cell line, SK-OV-3.

| Parameter | Cell Line | Value | Notes |

| IC50 (HSP72 Induction) | SK-OV-3 | 19 nM (pIC50 = 7.73 ± 0.07) | Inhibition of 17-AAG-induced HSP72 expression.[4][5] |

| GI50 (Growth Inhibition) | SK-OV-3 | 1.1 nM (free GI50) | Measured after 96 hours of treatment. |

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach, the following diagrams illustrate the HSF1 signaling pathway and the general workflow for the HSP72 induction assay.

Caption: HSF1 Pathway and this compound Mechanism.

Caption: this compound HSP72 Assay Workflow.

Experimental Protocols

The following are detailed protocols for the this compound HSP72 induction assay. Two common methods for HSP72 quantification are provided: a high-throughput cell-based ELISA and a confirmatory Western blot analysis.

I. Cell Culture and Treatment

This initial phase is common for both the ELISA and Western blot protocols.

-

Cell Line and Culture Conditions:

-

The human ovarian adenocarcinoma cell line SK-OV-3 is recommended.[1]

-

Culture the cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

-

Subculture the cells when they reach 70-80% confluency.[7]

-

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute this compound to the desired concentrations in the culture medium. A typical concentration range to test would be 0-100 nM.[4][5]

-

Aspirate the old medium from the cells and add the medium containing the various concentrations of this compound.

-

Pre-treat the cells with this compound for 1 hour at 37°C.[1]

-

-

HSP72 Induction:

II. Protocol A: Cell-Based ELISA for HSP72 Quantification

This method is suitable for higher throughput screening.

-

Cell Fixation and Permeabilization:

-

Carefully remove the culture medium from the wells.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

-

Wash the wells three times with 200 µL of 1X PBS.

-

Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes.

-

Wash the wells three times with 200 µL of 1X PBS.

-

-

Immunostaining:

-

Block non-specific binding by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.05% Tween-20) to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).

-

Add 50 µL of primary antibody against HSP72 diluted in blocking buffer to each well. Incubate overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Add 50 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer. Incubate for 1.5 hours at room temperature.[8]

-

Wash the wells five times with wash buffer.

-

-

Detection and Analysis:

-

Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until a blue color develops (typically 15-30 minutes).[8]

-

Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H2SO4). The color will change to yellow.[8]

-

Read the absorbance at 450 nm using a microplate reader.

-

Normalize the readings to a control (e.g., cells treated with 17-AAG alone) and plot the results to determine the IC50 value of this compound.

-

III. Protocol B: Western Blot for HSP72 Detection

This method provides confirmation and allows for the analysis of other proteins of interest.

-

Cell Lysis:

-

Place the 6-well plate on ice and aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]

-

Transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel according to the manufacturer's instructions to separate the proteins by size.

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HSP72 diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a digital imaging system or X-ray film.

-

For loading control, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

-

Quantify the band intensities using densitometry software and normalize the HSP72 signal to the loading control.

-

References

- 1. Discovery of a Chemical Probe Bisamide (this compound): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. SKOV-3 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Different Cell Cycle Modulation in SKOV-3 Ovarian Cancer Cell Line by Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SK-OV-3. Culture Collections [culturecollections.org.uk]

- 8. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. origene.com [origene.com]

Application Notes and Protocols: Utilizing CCT251236 in Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to CCT251236